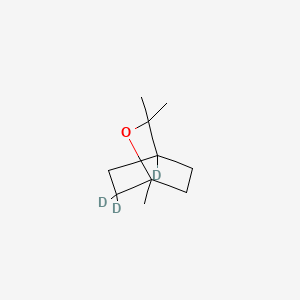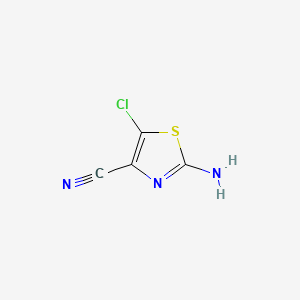
1,8-Cineol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Cineol-d3, also known as deuterated 1,8-cineole, is a stable isotope-labeled compound. It is a monoterpene oxide and a primary component of eucalyptus oil. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and as an internal standard in mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1,8-Cineol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in nuclear magnetic resonance (NMR) and mass spectrometry for the quantification of other compounds.
Biology: Used in metabolic studies to trace the metabolic pathways of 1,8-cineole in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and stability.
Wirkmechanismus
1,8-Cineol spreads almost everywhere in the human body after its oral administration, from the gut to the blood to the brain . Its anti-microbial potential and even its anti-viral effects have been observed to include numerous bacteria and fungi species . Many recent studies help to better understand the cellular and molecular immunological consequences of 1,8-Cineol treatment in inflammatory diseases and further provide information concerning the mechanistic modes of action in the regulation of distinct inflammatory biosynthetic pathways .
Safety and Hazards
1,8-Cineol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
1,8-Cineol has been shown to reduce mucin-filled goblet cells and MUC2-gene expression associated with an attenuated NF-κB-activity in human nasal slice cultures . This suggests that these effects partially account for the clinical benefits of 1,8-Cineol-based therapy during rhinosinusitis . Therefore, topical application of 1,8-Cineol may offer a novel therapeutic approach to reduce bacteria-induced mucus hypersecretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Cineol-d3 can be synthesized through the hydrogenation of 1,8-cineole in the presence of deuterium gas. The process involves the following steps:
Hydrogenation: 1,8-cineole is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and at elevated temperatures to ensure complete deuteration.
Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain highly pure this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Cineol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-cineole oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide in an inert atmosphere.
Major Products
Oxidation: 1,8-Cineole oxide.
Reduction: 1,8-Cineole alcohol.
Substitution: 1,8-Dibromo-cineole.
Vergleich Mit ähnlichen Verbindungen
1,8-Cineol-d3 is compared with other similar compounds such as:
1,8-Cineole: The non-deuterated form, which is widely used in similar applications but lacks the benefits of deuterium labeling.
Sesquicineole: A structurally related compound with similar biological activities but different pharmacokinetic properties.
Bisabolol oxide: Another monoterpene oxide with anti-inflammatory properties but a different mechanism of action.
This compound stands out due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in scientific research.
Eigenschaften
IUPAC Name |
4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-OJYSAGIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













